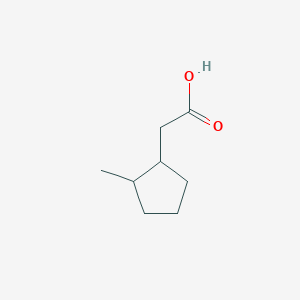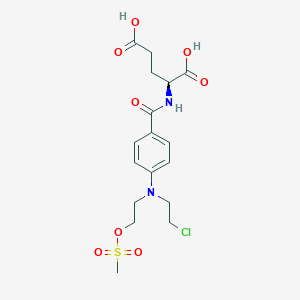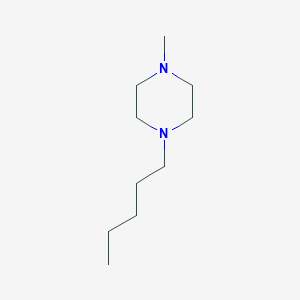
1-Methyl-4-pentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-pentylpiperazine (MPP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine with a molecular formula of C10H22N2. MPP has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
1-Methyl-4-pentylpiperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of some drugs used to treat psychiatric disorders such as depression and schizophrenia.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-pentylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity and induce hyperactivity in rodents. 1-Methyl-4-pentylpiperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety-like behavior. Additionally, 1-Methyl-4-pentylpiperazine has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-pentylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-understood mechanism of action and has been extensively studied, making it a reliable research tool. However, 1-Methyl-4-pentylpiperazine also has some limitations. It has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, it may not be suitable for use in all animal models due to differences in receptor expression and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-pentylpiperazine. One area of interest is the development of novel drugs that target the dopamine and serotonin systems. 1-Methyl-4-pentylpiperazine may serve as a useful tool for identifying potential drug targets and for screening new drug candidates. Additionally, further research is needed to understand the long-term effects of 1-Methyl-4-pentylpiperazine on neurotransmitter systems and behavior. Finally, there is a need for studies examining the effects of 1-Methyl-4-pentylpiperazine in various animal models of psychiatric disorders, including depression, anxiety, and addiction.
Conclusion
In conclusion, 1-Methyl-4-pentylpiperazine is a valuable research tool with a well-understood mechanism of action and a wide range of potential applications in scientific research. While it has some limitations, its unique properties make it a useful compound for studying the effects of drugs on the central nervous system and for identifying potential drug targets. Further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-4-pentylpiperazine and its potential applications in the treatment of psychiatric disorders.
Métodos De Síntesis
1-Methyl-4-pentylpiperazine can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromopentane with piperazine in the presence of sodium hydride to form 1-(piperazin-1-yl) pentane. In the second step, the resulting compound is treated with methyl iodide to yield 1-Methyl-4-pentylpiperazine.
Aplicaciones Científicas De Investigación
1-Methyl-4-pentylpiperazine has been widely used as a research tool in various scientific fields. One of its primary applications is in neuroscience research, where it is used to study the effects of drugs on the central nervous system. 1-Methyl-4-pentylpiperazine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in a wide range of physiological processes, including mood regulation, reward, and addiction.
Propiedades
Número CAS |
115281-17-9 |
|---|---|
Nombre del producto |
1-Methyl-4-pentylpiperazine |
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
1-methyl-4-pentylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-10H2,1-2H3 |
Clave InChI |
LRDLXMIUTUKOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCN(CC1)C |
SMILES canónico |
CCCCCN1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





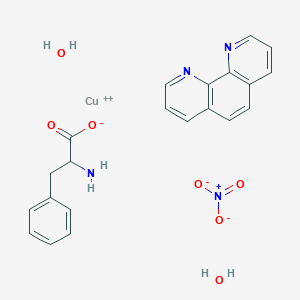
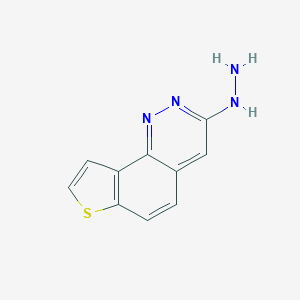
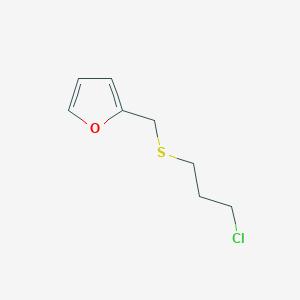
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
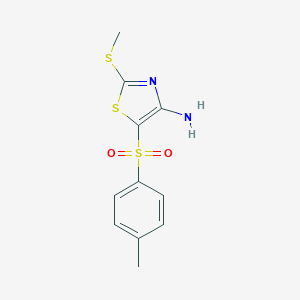
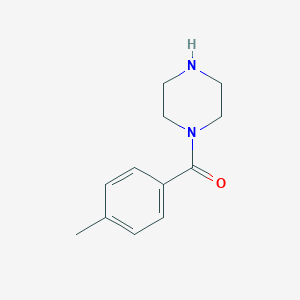
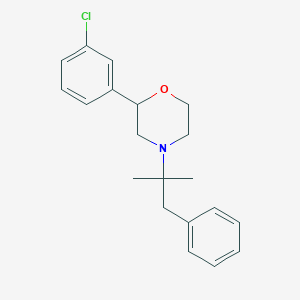
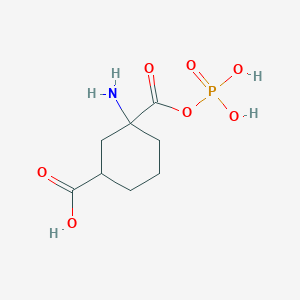
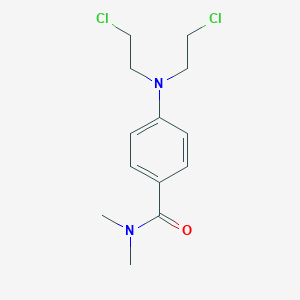
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
